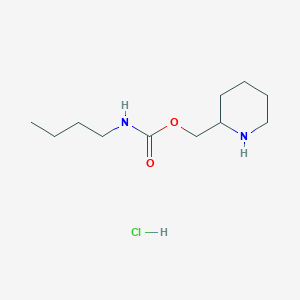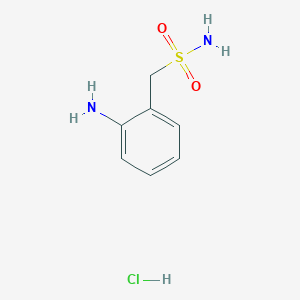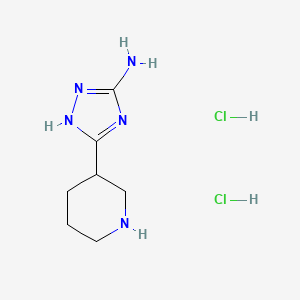![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, such as 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these compounds .
Pharmaceutical Development
In pharmaceuticals, TFMP derivatives are incorporated into various drugs due to their beneficial properties. These compounds have been found in several marketed pharmaceutical products and are also present in numerous candidates currently undergoing clinical trials .
Antiviral Agents
Research has been conducted on the synthesis of new isatin derivatives, which include TFMP derivatives as broad-spectrum antiviral agents. These compounds are assessed using both in vitro and in silico approaches to determine their efficacy against various viral infections .
Hepatitis C Treatment
TFMP derivatives have been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules act as inhibitors of NS5B, which is a potential treatment target for Hepatitis C .
Fungicidal Activity
The chemical structure of TFMP derivatives, including the substituents on the pyridine and pyrimidine groups, has been studied for its relationship to biological activity. These studies aim to develop compounds with fungicidal properties to protect crops and other plants .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. They are part of the active ingredients in medications used to treat various animal health issues .
Synthesis of Organic Compounds
TFMP derivatives are crucial in the synthesis of organic compounds containing fluorine, which are important in the development of agrochemical, pharmaceutical, and functional materials .
Research on Physicochemical Properties
The unique characteristics of TFMP derivatives make them a subject of interest in research focused on understanding the impact of fluorine atoms on the biological activities and physical properties of compounds. This research is vital for the discovery of novel applications and the advancement of various scientific fields .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

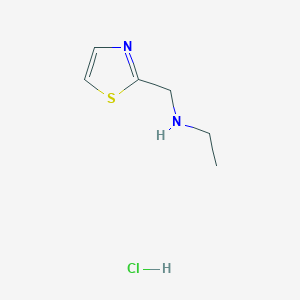

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
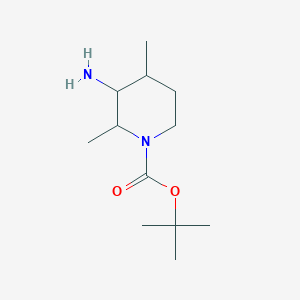

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
